molecular formula C12H17N3O2S2 B2960245 N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide CAS No. 522606-84-4

N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide

Cat. No.: B2960245
CAS No.: 522606-84-4
M. Wt: 299.41
InChI Key: LMYFRCQGICGKPW-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide is a sulfonamide derivative featuring a 5-methyl-4,5-dihydrothiazole moiety linked to a benzene ring via an amino group. The compound’s structure combines a sulfonamide group (known for its role in medicinal chemistry) with a partially saturated thiazole ring, which may enhance metabolic stability and binding affinity.

Properties

IUPAC Name

N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S2/c1-9-8-13-12(18-9)14-10-5-4-6-11(7-10)19(16,17)15(2)3/h4-7,9H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYFRCQGICGKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NC2=CC(=CC=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which is then coupled with a sulfonamide precursor. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques is crucial to obtain the compound in the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiazole ring or the sulfonamide group, leading to different oxidation states.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups into the aromatic or thiazole rings.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines. In one study, thiazole derivatives demonstrated strong selectivity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), with some compounds showing IC50 values as low as 23.30 mM . This suggests that N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide could be further explored for its anticancer potential.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives that showed promising activity against drug-resistant strains of bacteria and fungi. Notably, some compounds exhibited broad-spectrum antifungal activity against Candida strains resistant to conventional treatments . The incorporation of the thiazole moiety in this compound potentially enhances its efficacy against resistant pathogens.

Case Study 1: Anticancer Screening

In a recent study involving the synthesis of novel thiazole derivatives, researchers evaluated their anticancer activity using the MTT assay. The results indicated that certain derivatives had significant cytotoxic effects on glioblastoma and melanoma cell lines. Specifically, compounds with specific substituents on the thiazole ring showed enhanced activity compared to others .

Compound Cell Line IC50 (mM) Activity
Compound 19A54923.30 ± 0.35Strong selectivity
Compound 20U251Not specifiedHighest activity
Compound 21WM79310–30Promising potential

Case Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The findings revealed that certain derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application, but they often include key biochemical processes essential for cellular function.

Comparison with Similar Compounds

Thiazole-Containing Sulfonamides

  • 4-[(4-Oxo-4,5-Dihydro-1,3-Thiazol-2-yl)Amino]Benzenesulfonamide (): This analog lacks the 5-methyl substitution on the thiazole ring and the N,N-dimethyl group on the sulfonamide. The 5-methyl group in the target compound may improve hydrophobicity and target interactions.
  • N-(3-Chloro-4-Fluorophenyl)-N'-(3-Chlorophenyl)-N-(5-Methyl-4,5-Dihydro-1,3-Thiazol-2-yl)Urea ():
    Although a urea derivative, it shares the 5-methyl-4,5-dihydrothiazole moiety. Its molecular formula (C₁₇H₁₄Cl₂FN₃OS) suggests similar steric bulk but divergent electronic properties due to the urea group. Urea derivatives often exhibit distinct hydrogen-bonding capabilities compared to sulfonamides.

Thiazole-Linked Carboxylic Acids and Hydrazides

  • 3-[(4-Oxo-4,5-Dihydro-1,3-Thiazol-2-yl)(Phenyl)Amino]Propanoic Acid (): This compound replaces the sulfonamide with a propanoic acid chain. It showed significant bioactivity, increasing rapeseed yield by ~40% at 150 mg/L and enhancing oil content . The sulfonamide group in the target compound may reduce plant toxicity while retaining biological activity.
  • N-(5-Ethylamino-2,5-Dihydro-1,3-Thiazol-2-yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide (): A carbohydrazide-thiazole hybrid synthesized via cyclization, this compound emphasizes the versatility of thiazole in forming heterocyclic systems. Its nitro and benzofuran groups introduce redox-active properties absent in the target sulfonamide.

Thiazole-Urea Derivatives

  • 1-(5-Methyl-4,5-Dihydro-1,3-Thiazol-2-yl)Piperazine Dihydrochloride ():
    This piperazine-thiazole compound (CAS: 1354961-55-9) highlights the role of nitrogen-rich substituents in modulating solubility and receptor interactions. The sulfonamide group in the target compound may offer superior pharmacokinetics compared to dihydrochloride salts.

Melting Points and Solubility

  • Thiazole derivatives with polar groups (e.g., carboxylic acids) exhibit lower melting points (137–249°C) due to hydrogen bonding ().
  • Sulfonamides generally have higher melting points and moderate water solubility, influenced by N-substituents. The N,N-dimethyl group in the target compound may enhance lipophilicity.

Biological Activity

N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide (CAS No. 522606-84-4) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound combines a thiazole moiety with a sulfonamide group, which are both known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N3O2S2C_{12}H_{17}N_{3}O_{2}S_{2}, with a molecular weight of 299.41 g/mol. The structure features a dimethylamino group attached to a benzene ring, which is further substituted with a thiazole derivative. The presence of these functional groups is crucial for its biological activity.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines. A study highlighted that thiazole-bearing molecules can induce apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations (e.g., IC50 = 1.61 ± 1.92 µg/mL) . The structure-activity relationship (SAR) suggests that modifications in the thiazole and benzene rings can enhance antitumor efficacy .

Cardiovascular Effects

Sulfonamide derivatives have demonstrated effects on cardiovascular functions. Studies have shown that certain sulfonamides can act as endothelin receptor antagonists, potentially alleviating conditions like pulmonary hypertension and cardiac hypertrophy . The specific effects of this compound on perfusion pressure and coronary resistance remain to be fully elucidated but suggest a pathway for cardiovascular therapeutic applications.

Case Studies and Research Findings

StudyFindings
Antitumor Activity Compounds similar to this compound showed IC50 values < 2 µg/mL against cancer cell lines .
Cardiovascular Effects Sulfonamide derivatives demonstrated changes in perfusion pressure in isolated rat heart models .
Enzyme Inhibition Related compounds exhibited significant AChE inhibition and potential neuroprotective effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling a sulfonamide precursor with a functionalized thiazole ring. For example, thiourea derivatives (from cycloalkylamines and thiocyanates) are cyclized to form the thiazole core, followed by sulfonylation and dimethylation . Intermediate characterization relies on techniques like HPLC for purity assessment, NMR for structural elucidation, and mass spectrometry for molecular weight confirmation. Solvent optimization (e.g., dichloromethane or DMF) and base selection (e.g., triethylamine) are critical for yield improvement .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Accelerated degradation tests (e.g., exposure to light, heat, or humidity) followed by HPLC analysis to detect decomposition products.
  • Long-term storage trials at −20°C, 4°C, and room temperature, with periodic sampling.
  • Moisture sensitivity assessment using Karl Fischer titration.
    • Purity validation requires cross-referencing spectral data (e.g., FTIR for functional groups) with computational predictions (e.g., ab initio calculations) .

Advanced Research Questions

Q. What computational strategies are recommended to model the reaction mechanisms involving this compound’s thiazole and sulfonamide moieties?

  • Methodological Answer :

  • Density Functional Theory (DFT) simulations can predict transition states and intermediates in reactions like nucleophilic substitution or oxidation. For example, the thiazole ring’s electron-rich nitrogen sites may act as nucleophiles in alkylation reactions .
  • Molecular dynamics (MD) simulations assess solvent effects (e.g., polar aprotic solvents stabilizing charge-separated intermediates) .
  • Reaction path search algorithms (e.g., GRRM) combined with quantum chemical calculations help identify low-energy pathways, reducing experimental trial-and-error .

Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) observed for this compound?

  • Methodological Answer :

  • Dose-response profiling : Use in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to establish therapeutic indices.
  • Target-specific studies : Employ siRNA knockdown or CRISPR-Cas9 to identify if biological effects arise from off-target interactions (e.g., kinase inhibition vs. DNA intercalation) .
  • Meta-analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) and species (e.g., bacterial vs. mammalian models) to isolate confounding variables .

Q. What experimental design principles optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Taguchi or factorial design : Systematically vary substituents (e.g., alkyl chains on the thiazole ring) and reaction parameters (temperature, catalyst loading) to identify critical factors .
  • High-throughput screening (HTS) : Use automated liquid handlers to prepare derivative libraries, coupled with LC-MS for rapid characterization .
  • QSAR modeling : Correlate electronic descriptors (e.g., Hammett constants) with bioactivity to prioritize synthetic targets .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?

  • Methodological Answer :

  • Standardized protocols : Use internal standards (e.g., TMSP for NMR) and calibrate instruments before each run.
  • Statistical outlier detection : Apply Grubbs’ test to exclude anomalous data points.
  • Collaborative validation : Share raw data (e.g., via PubChem) for cross-lab reproducibility checks .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns with cellulose- or amylase-based stationary phases and polar mobile phases (e.g., hexane/isopropanol).
  • Capillary electrophoresis (CE) : Optimize buffer pH and cyclodextrin additives for enantiomeric resolution .
  • Crystallography-guided separation : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in a research laboratory?

  • Methodological Answer :

  • PPE requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles.
  • Spill management : Neutralize with activated carbon or vermiculite, followed by disposal as hazardous waste .

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